4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESRUUJVOYEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of appropriate amines with aldehydes or ketones, followed by cyclization.
Coupling Reactions: The benzofuran and pyrrolidine intermediates are then coupled with a pyrimidine derivative using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Pharmacology: The compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence (European Patent Bulletin, 2024) describes a related compound: 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid . Below is a structural and functional comparison:
Structural Comparison
| Feature | 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic Acid |
|---|---|---|
| Core structure | Pyrimidine ring | Benzo[7]annulene (7-membered aromatic ring fused to benzene) |
| Pyrrolidine substitution | 1-Benzofuran-2-carbonyl group | 3-Fluoropropyl group |
| Aromatic substituents | 2-Methylpyrimidine | 2,4-Dichlorophenyl and carboxylic acid groups |
| Chirality | Not specified | (3S)-configured pyrrolidine |
Functional Implications
Core Structure Differences :
- The pyrimidine core in the target compound is smaller and more rigid than the benzo[7]annulene system in the patent compound. Pyrimidines are often associated with kinase inhibition (e.g., PI3K/AKT pathway), while benzoannulenes may influence membrane permeability due to their larger hydrophobic surface area .
In contrast, the 3-fluoropropyl group in the patent compound may improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
While the target compound’s therapeutic role is unclear, its structural features align with kinase-targeting scaffolds, implying possible overlap in mechanistic pathways .
Research Findings and Limitations
- Available Data : The evidence lacks direct pharmacological or biochemical data for the target compound. Comparisons are inferred solely from structural analogs in patent literature.
- Patent Context : The benzo[7]annulene derivative is prioritized for combination therapy due to synergistic effects with Alpelisib, highlighting the importance of pyrrolidine-ether linkages in optimizing drug combinations .
Biological Activity
The compound 4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS Number: 2034318-37-9) is a complex organic molecule that combines a pyrimidine core with benzofuran and pyrrolidine moieties. This structural arrangement suggests potential for diverse biological activities, which are critical in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₇N₃O₃
- Molecular Weight : 323.3 g/mol
Biological Activities
The biological activities of this compound can be categorized based on various studies that have explored its effects on different biological systems:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, benzofuran derivatives are known to interact with cellular pathways involved in cancer progression. A study demonstrated that related compounds could induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells, suggesting that this compound may have similar effects.
| Compound | Cell Cycle Distribution (%) | Comments |
|---|---|---|
| This compound | TBD | Potential to induce apoptosis and cell cycle arrest |
| Control HeLa | 46.26% G0–G1, 42.99% S | Baseline for comparison |
Antimicrobial Properties
Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth and the disruption of cellular processes. The unique combination of functional groups in this compound may enhance its efficacy against resistant strains.
Neuroprotective Effects
Compounds containing pyrrolidine rings have been associated with neuroprotective activities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties of benzofuran derivatives could contribute to this effect.
The proposed mechanism of action for this compound likely involves interaction with key biological targets such as:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced proliferation in cancer cells.
- Cell Cycle Regulators : Inducing cell cycle arrest at specific phases can lead to increased apoptosis.
Case Studies
Several studies have explored compounds structurally similar to this compound, yielding insights into its potential applications:
-
Study on Cell Cycle Dynamics :
- Investigated the effects of benzofuran derivatives on HeLa cells.
- Results indicated significant G1/S phase arrest and increased pre-G1 phase cells indicating apoptosis.
-
Antimicrobial Efficacy Assessment :
- Evaluated against common pathogens like Staphylococcus aureus and Escherichia coli.
- Demonstrated effective inhibition zones, suggesting potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
